molecular formula C25H26N2O5 B2512371 Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 631889-74-2

Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No. B2512371
CAS RN: 631889-74-2
M. Wt: 434.492
InChI Key: CCHDODUMQOKFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Almeida et al. (2017) on a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid, known as Methyl Red (MR), was prepared and electropolymerised onto electrodes. This synthesis route may share similarities with the target compound, highlighting its potential in electrochemical applications and sensor development Almeida et al., 2017.

Potential Applications

  • Research by Moylan et al. (1996) on symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) investigated nonlinear optical properties and thermal decomposition temperatures. Such studies indicate the relevance of structurally similar compounds in developing materials with novel optical properties Moylan et al., 1996.

Antimicrobial Activity

  • A study by Ghorab et al. (2017) synthesized a series of compounds related to the structural class of the target compound, evaluating their antimicrobial activity against various bacteria and fungi. This suggests potential research applications of the target compound in developing new antimicrobial agents Ghorab et al., 2017.

Molecular Docking and Pharmacological Potential

  • The work on antimicrobial activity also included molecular modeling to assess binding interactions within the active sites of targeted enzymes, pointing towards the compound's potential in drug discovery and development Ghorab et al., 2017.

properties

IUPAC Name

methyl 4-[2-[2-(dimethylamino)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-14-12-18-19(13-15(14)2)32-23-20(22(18)28)21(27(24(23)29)11-10-26(3)4)16-6-8-17(9-7-16)25(30)31-5/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHDODUMQOKFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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